molecular formula C26H30N2O4 B4959489 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B4959489
M. Wt: 434.5 g/mol
InChI Key: VLSUKXOHKMYFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines at relatively low concentrations. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to evaluate the compound's safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been achieved using different methods. One of the most common methods involves the reaction between 1-(3-ethoxy-4-methoxybenzyl)piperazine and 2-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-3-31-25-16-20(8-11-24(25)30-2)18-27-12-14-28(15-13-27)26(29)19-32-23-10-9-21-6-4-5-7-22(21)17-23/h4-11,16-17H,3,12-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUKXOHKMYFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

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